molecular formula C9H20N2O B1427609 1-[Methyl(piperidin-4-yl)amino]propan-2-ol CAS No. 1179290-05-1

1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Cat. No.: B1427609
CAS No.: 1179290-05-1
M. Wt: 172.27 g/mol
InChI Key: QTSRPCVMANIMGS-UHFFFAOYSA-N
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Description

1-[Methyl(piperidin-4-yl)amino]propan-2-ol is an organic compound with the molecular formula C9H19NO It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-[Methyl(piperidin-4-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 1-[Methyl(piperidin-4-yl)amino]propan-2-ol exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The piperidine ring is known to interact with various biological targets, potentially modulating neurotransmitter systems or enzyme functions.

Comparison with Similar Compounds

    1-[Methyl(piperidin-3-yl)amino]propan-2-ol: Similar structure but with the piperidine ring attached at a different position.

    1-[Methyl(piperidin-2-yl)amino]propan-2-ol: Another positional isomer with different biological activity.

Uniqueness: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Its position on the piperidine ring can significantly affect its pharmacological properties and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[methyl(piperidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)7-11(2)9-3-5-10-6-4-9/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSRPCVMANIMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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